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The landscape of prostate cancer therapy is rapidly evolving, with Proteolysis Targeting

Chimeras (PROTACs) emerging as a promising new modality. These heterobifunctional

molecules leverage the cell's own protein disposal machinery to selectively eliminate the

androgen receptor (AR), a key driver of prostate cancer growth. This guide provides a detailed

comparison of BMS-986365 (also known as CC-94676), a clinical-stage AR degrader, with

other notable PROTAC AR degraders, focusing on their preclinical and clinical performance.

Mechanism of Action: A Shared Strategy with a
Unique Twist
PROTAC AR degraders share a common mechanism of action. They consist of two ligands

connected by a linker: one binds to the androgen receptor, and the other recruits an E3

ubiquitin ligase, most commonly cereblon (CRBN). This proximity induces the ubiquitination of

the AR, marking it for degradation by the proteasome. This "event-driven" mechanism allows a

single PROTAC molecule to trigger the degradation of multiple AR proteins, offering a potential

advantage over traditional "occupancy-driven" inhibitors.[1]

BMS-986365 distinguishes itself with a dual mechanism of action.[2][3] In addition to inducing

AR degradation, it also acts as a competitive antagonist of the AR ligand-binding domain

(LBD).[2][3] This dual action is designed to provide a more profound and durable inhibition of
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AR signaling, potentially overcoming resistance mechanisms that can arise with therapies that

only block the receptor.[4][5]

Other prominent PROTAC AR degraders, such as bavdegalutamide (ARV-110) and its

successor luxdegalutamide (ARV-766), primarily function through AR degradation by recruiting

the CRBN E3 ligase.[6][7][8]

Preclinical Performance: A Quantitative Comparison
The preclinical efficacy of these degraders is evaluated through various in vitro and in vivo

studies. Key metrics include the half-maximal degradation concentration (DC50), the maximum

level of degradation (Dmax), and the inhibition of tumor growth in xenograft models.

In Vitro Degradation and Anti-proliferative Activity
Compoun
d

Target Cell Line
DC50
(nM)

Dmax (%)
E3 Ligase
Recruited

Referenc
e(s)

BMS-

986365

(CC-

94676)

Wild-type &

mutant AR

Not

Specified
10 - 40 81% - 93% Cereblon [9]

Bavdegalut

amide

(ARV-110)

Wild-type &

mutant AR
VCaP ~1 >90% Cereblon [7]

Bavdegalut

amide

(ARV-110)

Wild-type &

mutant AR
LNCaP < 1 >98% Cereblon [10][11]

Luxdegalut

amide

(ARV-766)

Wild-type &

mutant AR

(including

L702H)

VCaP <1 >90% Cereblon [1][6][12]

Luxdegalut

amide

(ARV-766)

Wild-type &

mutant AR

(including

L702H)

LNCaP <1.3 >91% Cereblon [13]
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Note: Data is compiled from multiple sources and may not be directly comparable due to

variations in experimental conditions.

In Vivo Tumor Growth Inhibition

Compound Model Dosing

Tumor
Growth
Inhibition
(TGI)

Key
Findings

Reference(s
)

BMS-986365

(CC-94676)

CRPC &

therapy-

resistant PDX

models

Not Specified

63-92%

tumor volume

reduction

Superior to

enzalutamide

in preclinical

models.

[9][14]

Bavdegaluta

mide (ARV-

110)

Enzalutamide

-resistant

VCaP

xenograft

Low oral

doses

Robust

efficacy

Effective in

enzalutamide

-resistant

models.

[15]

Luxdegaluta

mide (ARV-

766)

LNCaP &

VCaP

xenografts

3-10

mg/kg/day

Significant,

dose-

dependent

More robust

PSA

reduction

than

enzalutamide

.

[1][6][12]

Pharmacokinetic Properties
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Compound Parameter Species Value Reference(s)

BMS-986365

(CC-94676)

Oral

Bioavailability

Preclinical

animal models
Good [4]

Bavdegalutamide

(ARV-110)

Oral

Bioavailability
Rat (fasted) 10.75% [16][17]

Bavdegalutamide

(ARV-110)

Oral

Bioavailability
Rat (fed) 20.97% [16][17]

Bavdegalutamide

(ARV-110)

Oral

Bioavailability
Mouse 37.89% [18]

Luxdegalutamide

(ARV-766)

Oral

Bioavailability
In vivo

Orally

bioavailable
[1][6][12]

Clinical Data Snapshot
BMS-986365, bavdegalutamide (ARV-110), and luxdegalutamide (ARV-766) have all advanced

to clinical trials, demonstrating promising activity in patients with metastatic castration-resistant

prostate cancer (mCRPC).
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Compound
Phase of
Development

Key Clinical
Findings

Reference(s)

BMS-986365 (CC-

94676)
Phase 3

In a Phase 1 study of

heavily pretreated

mCRPC patients,

demonstrated a

manageable safety

profile and anti-tumor

activity. At 900 mg

BID, 50% of patients

achieved a PSA50

response.

[19]

Bavdegalutamide

(ARV-110)
Phase 2

Showed clinical

activity in heavily

pretreated mCRPC

patients, particularly

those with AR T878X

and/or H875Y

mutations.

Luxdegalutamide

(ARV-766)
Phase 1/2

Well-tolerated with

promising clinical

activity in mCRPC

patients with tumors

harboring AR LBD

mutations, including

L702H. A PSA50 of

50% was observed in

patients with AR LBD

mutations.

[8][20]

Visualizing the Science
To better understand the underlying biology and experimental approaches, the following

diagrams illustrate key pathways and workflows.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39293515/
https://www.asco.org/abstracts-presentations/ABSTRACT450182
https://clin.larvol.com/trial-detail/NCT05067140
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

Nucleus

PROTAC
(e.g., BMS-986365)

Ternary Complex
(PROTAC-AR-E3)

Binds to AR & E3
Androgen Receptor (AR) DNA

Binds to AREs
E3 Ubiquitin Ligase

(e.g., Cereblon)

Ubiquitinated ARUbiquitination

Ubiquitin

Proteasome
Targeted for Degradation Degraded AR

(Peptides)
Degrades AR

Gene Transcription
(e.g., PSA)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Cytoplasm

Nucleus

Androgen
(e.g., Testosterone)

Inactive AR

Binds

Active AR Dimer

Dimerization &
Activation

Ubiquitination

HSP

Stabilizes

Active AR Dimer

Nuclear Translocation

BMS-986365

Binds & Antagonizes

Recruits E3 Ligase E3 Ligase

Proteasome

AR Degradation Androgen Response
Element (ARE)

Binds

Target Gene
Transcription

Cell Growth &
Survival

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation In Vivo Evaluation

Prostate Cancer
Cell Lines

(e.g., VCaP, LNCaP)

Treat with PROTAC AR Degrader
(e.g., BMS-986365)

Competitive Binding Assay
(Binding Affinity)

Western Blot for
AR Degradation
(DC50, Dmax)

MTT Assay for
Cell Viability

(IC50)

Establish Prostate Cancer
Xenograft Model in Mice

Oral Dosing with
PROTAC AR Degrader

Measure Tumor Volume
(Tumor Growth Inhibition)

Pharmacokinetic Analysis
(Oral Bioavailability, Half-life)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT450182
https://www.researchgate.net/publication/379623613_Abstract_ND02_Discovery_of_BMS-986365_a_ligand-directed_androgen_receptor_degrader_AR_LDD_with_a_dual_mechanism-of-action_and_best-in-class_potential_for_the_treatment_of_advanced_prostate_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC8971670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8971670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6123676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6123676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6123676/
https://aacrjournals.org/cancerres/article/83/7_Supplement/ND03/727038/Abstract-ND03-Discovery-of-ARV-766-an-androgen
http://arvinasmedical.com/wp-content/uploads/2022/06/Snyder-AACR-2023.pdf
https://www.championsoncology.com/hubfs/Publications/BMS2025_AR.pdf?hsLang=en
https://ir.arvinas.com/news-releases/news-release-details/arvinas-presents-new-preclinical-data-oral-androgen-receptor/
https://ir.arvinas.com/news-releases/news-release-details/arvinas-presents-new-preclinical-data-oral-androgen-receptor/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c01104
https://pubmed.ncbi.nlm.nih.gov/39072617/
https://pubmed.ncbi.nlm.nih.gov/39072617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954769/
https://pubmed.ncbi.nlm.nih.gov/39293515/
https://pubmed.ncbi.nlm.nih.gov/39293515/
https://pubmed.ncbi.nlm.nih.gov/39293515/
https://clin.larvol.com/trial-detail/NCT05067140
https://clin.larvol.com/trial-detail/NCT05067140
https://www.benchchem.com/product/b12382607#bms-986365-versus-other-protac-ar-degraders
https://www.benchchem.com/product/b12382607#bms-986365-versus-other-protac-ar-degraders
https://www.benchchem.com/product/b12382607#bms-986365-versus-other-protac-ar-degraders
https://www.benchchem.com/product/b12382607#bms-986365-versus-other-protac-ar-degraders
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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